N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride
Description
This compound is a structurally complex molecule featuring a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, substituted with a 3,5-dimethoxybenzamide group and a hydrochloride salt. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,5-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2.ClH/c1-27-9-8-17-20(13-27)32-24(21(17)23-25-18-6-4-5-7-19(18)31-23)26-22(28)14-10-15(29-2)12-16(11-14)30-3;/h4-7,10-12H,8-9,13H2,1-3H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHAQGMXYMVFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC(=C5)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound interacts with its target, topoisomerase I, via DNA intercalation . DNA intercalation is a process where a molecule is inserted between the base pairs in the DNA double helix, causing the DNA to unwind and inhibit the function of topoisomerase I. This leads to the disruption of DNA replication and transcription, which can result in cell death, particularly in rapidly dividing cells such as cancer cells.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride is a compound of significant interest due to its potential biological activities. Research has indicated that it may act as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme implicated in DNA repair mechanisms and cancer resistance.
Chemical Structure
The compound features a complex structure comprising a benzo[d]thiazole moiety and a tetrahydrothienopyridine scaffold. The structural formula can be represented as follows:
APE1 plays a critical role in the base excision repair (BER) pathway, responsible for repairing DNA damage caused by various agents, including alkylating agents and ionizing radiation. Inhibition of APE1 has been linked to increased sensitivity of cancer cells to these agents, making it a promising target for enhancing the efficacy of chemotherapy treatments .
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit potent APE1 inhibition with IC50 values in the low micromolar range. For instance, one related compound showed an IC50 of 2.0 µM against APE1 in purified enzyme assays . Furthermore, these compounds have been shown to enhance the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cell lines .
| Compound | IC50 (µM) | Effect on Cytotoxicity |
|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide | 2.0 ± 0.1 | Potentiated MMS and TMZ effects |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzothiazole and thienopyridine rings can significantly affect biological activity. The presence of specific substituents appears to enhance APE1 inhibition and cytotoxicity against cancer cells. For example, increasing the hydrophobicity or introducing electron-withdrawing groups on the benzothiazole ring has shown promising results in enhancing potency .
Case Studies
A focused medicinal chemistry effort led to the identification of several analogs with improved activity against APE1. One notable study involved the synthesis and evaluation of various derivatives where structural modifications were systematically analyzed for their impact on enzyme inhibition and cellular efficacy. These studies underscored the importance of the thiazole motif in maintaining activity against APE1 while allowing for further optimization through additional substitutions on the aromatic rings .
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the potential antifungal properties of compounds related to benzo[d]thiazole derivatives. For instance:
- Mechanism of Action : Compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride have shown promising antifungal activity against various strains of Candida and Aspergillus. The mechanism often involves the inhibition of fungal cell wall synthesis or disruption of membrane integrity .
- Case Studies : In a study examining various benzofuro[6,7-d]thiazole derivatives, several exhibited potent antifungal activity with minimum inhibitory concentrations (MIC) as low as 6.3 µg/mL against Candida species. This suggests that similar derivatives could be explored for their antifungal properties .
Potential Neuroprotective Effects
The compound's structural similarity to other neuroactive agents indicates possible neuroprotective effects:
- Neurodegenerative Diseases : Research has indicated that compounds affecting the tryptophan-kynurenine metabolic pathway may play a role in neuroprotection. Dysregulation in this pathway is implicated in conditions like Alzheimer's disease and multiple sclerosis. Investigating this compound could reveal insights into its effects on neuroinflammation and cellular energy regulation .
Anticancer Potential
Given the ongoing search for novel anticancer agents:
- Mechanisms : Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways. The benzo[d]thiazole moiety is known for its role in enhancing the efficacy of anticancer drugs by modifying their pharmacokinetic profiles .
Research Findings and Insights
A comprehensive review of literature indicates that:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related heterocyclic compounds from the provided evidence, emphasizing synthesis, physicochemical properties, and spectral characteristics.
Key Observations:
Structural Complexity: The target compound’s benzo[d]thiazole and thieno-pyridine core distinguishes it from analogs like 11a, 11b, and 12, which feature thiazolo-pyrimidine or pyrimido-quinazoline backbones.
Synthesis Efficiency :
- Analogs 11a and 11b were synthesized in 68% yield via condensation reactions, whereas 12 had a lower yield (57%) due to its more complex pyrimido-quinazoline framework. The target compound’s synthesis likely requires multi-step optimization, given its intricate architecture.
Functional Groups :
- The 3,5-dimethoxybenzamide group in the target compound contrasts with the nitrile (-CN) and benzylidene substituents in 11a /11b . These groups influence solubility and reactivity; for example, nitriles may participate in click chemistry, while methoxy groups enhance lipophilicity .
Spectroscopic Signatures :
- IR spectra of 11a /11b show NH (~3,400 cm⁻¹) and CN (~2,200 cm⁻¹) stretches, whereas the target compound’s benzamide moiety would exhibit C=O (~1,650 cm⁻¹) and NH (~3,300 cm⁻¹) vibrations. $^{13}\text{C NMR}$ data for analogs highlight aromatic carbons (110–150 ppm) and carbonyls (~165 ppm), which align with the target’s expected spectral profile .
Thermal Stability :
- Melting points of analogs range from 213–269°C, suggesting moderate thermal stability. The target compound’s hydrochloride salt may lower its melting point compared to neutral analogs, improving formulation flexibility.
Q & A
Basic Research Question
- 1H/13C NMR : Use deuterated DMSO or CDCl3 to resolve complex splitting patterns from aromatic protons and heterocyclic moieties. Assign peaks via 2D experiments (COSY, HSQC) to confirm connectivity .
- Mass Spectrometry : Electrospray ionization (ESI+) in positive ion mode detects the molecular ion [M+H]+. High-resolution MS (HRMS) ensures accurate mass matching (e.g., Δ < 2 ppm) .
- X-ray crystallography : For absolute configuration determination, grow single crystals via slow evaporation in ethanol/water mixtures .
Advanced Consideration : Address overlapping signals in crowded regions (e.g., 6–8 ppm for aromatic protons) by variable-temperature NMR .
What biological targets are hypothesized for this compound, and how are they validated?
Advanced Research Question
- Target hypothesis : Structural analogs (e.g., APE1 inhibitors) suggest potential activity against DNA repair enzymes or kinase pathways .
- Validation methods :
- Enzyme assays : Measure IC50 values using purified targets (e.g., APE1) and fluorogenic substrates .
- Cellular models : Test cytotoxicity in HeLa or MCF-7 cells, with EC50 values compared to positive controls (e.g., temozolomide) .
- Molecular docking : Simulate binding modes with VEGFR-2 or APE1 active sites using AutoDock Vina .
Data Contradiction : Discrepancies between in vitro enzyme activity and cellular efficacy may arise from differences in membrane permeability or off-target effects. Address via permeability assays (Caco-2 monolayers) .
How do structural modifications (e.g., substituents on benzamide) influence bioactivity?
Advanced Research Question
- SAR Insights :
- Experimental validation : Synthesize analogs with substituent variations (e.g., nitro, cyano) and compare IC50 values in enzyme assays .
Methodological Note : Use QSAR models to predict activity changes from electronic (Hammett σ) or steric (Taft Es) parameters .
What strategies resolve low yields in the final amidation step?
Advanced Research Question
- Reaction optimization :
- Catalyst screening : Test Pd-based catalysts or DMAP for improved coupling efficiency .
- Solvent effects : Switch to DMF or THF to stabilize intermediates .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to minimize side reactions .
- Analytical troubleshooting : Use LC-MS to identify byproducts (e.g., unreacted starting material) and adjust stoichiometry .
Case Study : A 20% yield increase was achieved by replacing EDCI with HATU in analogous benzamide syntheses .
How is stability assessed under physiological conditions?
Advanced Research Question
- Degradation studies :
- pH stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) for 24–72 hours. Monitor degradation via HPLC .
- Light sensitivity : Expose to UV light (λ = 365 nm) and track photodegradation products .
- Metabolic stability : Use liver microsomes (human or murine) to calculate half-life (t1/2) and intrinsic clearance .
Data Interpretation : A short t1/2 (<30 min) may necessitate prodrug derivatization for in vivo applications .
What computational tools predict pharmacokinetic properties?
Basic Research Question
- ADME prediction :
- Key parameters : Aim for logP 2–4 and topological polar surface area (TPSA) <90 Ų for optimal bioavailability .
Advanced Application : Combine molecular dynamics (MD) simulations with MM-PBSA to refine binding free energy estimates .
How are contradictions in biological activity data resolved across studies?
Advanced Research Question
- Case example : A compound may show potent enzyme inhibition but poor cellular activity due to efflux pumps (e.g., P-gp). Validate using:
- Statistical rigor : Apply Bland-Altman analysis to assess inter-laboratory variability in IC50 measurements .
Recommendation : Report all experimental conditions (e.g., serum concentration, passage number) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
